7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5,6-diazaspiro[2.4]hept-4-en-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-5(1-2-5)4(9)8-7-3/h1-2H2,(H2,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCCOZVOLCQDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=NNC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 7 Amino 5,6 Diazaspiro 2.4 Hept 6 En 4 One
Reactivity of the Spirocyclic Cyclopropane (B1198618) Ring
The spiro[2.4]heptane system incorporates a highly strained cyclopropane ring fused to a five-membered ring. This inherent ring strain is a key driver of its chemical reactivity.
Ring-Opening Reactions and Cascade Transformations
The three-membered ring of 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one is susceptible to ring-opening reactions under various conditions, including treatment with electrophiles, nucleophiles, or radical initiators, as well as through thermal or photochemical activation. This reactivity is driven by the release of the significant strain energy of the cyclopropane ring. For instance, cascade reactions involving the ring-opening of spiro(nitrocyclopropane)oxindoles have been reported to proceed to form polyfunctionalized pyrazolo[3,4-b]indole derivatives. nih.gov Similarly, ring-opening cyclizations of related spirocyclopropanes have been achieved using various nucleophilic reagents.
Strain-Induced Reactivity Studies within the Spiro[2.4] System
The fusion of the cyclopropane ring to another ring system, as seen in the spiro[2.4]heptane core, influences the distribution of ring strain and, consequently, the reactivity. Studies on various spiro[2.4]heptane derivatives have provided insights into how this strain can be harnessed for synthetic transformations. The reactivity of these systems is often dictated by the substitution pattern on both the cyclopropane and the adjacent ring. For example, the synthesis and chemical reactions of spiro[2.4]hepta-4,6-dienes have been systematically studied, highlighting the unique reactivity conferred by the spirocyclic structure.
Reactions Involving the Diazaheterocyclic System
The 5,6-diazaspiro[2.4]hept-6-en-4-one moiety is a derivative of a pyrazolone (B3327878) or a pyridazinone, both of which are well-studied classes of heterocyclic compounds.
Rearrangement Reactions and Ring Transformations, including to Pyridazinones and Pyrazolone Derivatives
Heterocyclic systems of this nature are known to undergo a variety of rearrangement and ring-transformation reactions. Depending on the reaction conditions, the 5,6-diazaspiro[2.4]hept-6-en-4-one core could potentially rearrange to form more stable aromatic or pseudo-aromatic systems. For instance, related spiro[cycloalkane]pyridazinone derivatives have been synthesized and used as precursors for fused triazolo- and tetrazolo-pyridazine systems. mdpi.com Furthermore, the synthesis of various pyrazolone and fused pyrazole (B372694) derivatives often proceeds through intermediates that share structural similarities with the diazaheterocyclic core of the title compound. ekb.egmdpi.com
Transformations of the C-7 Amino Group
The primary amino group at the C-7 position is a versatile functional group that can undergo a wide range of chemical transformations. As a nucleophile, it can react with various electrophiles. Common reactions include acylation with acyl chlorides or anhydrides to form amides, alkylation with alkyl halides, and reaction with carbonyl compounds to form imines (Schiff bases), which can be subsequently reduced to secondary amines. The amino group can also be involved in the formation of other nitrogen-containing heterocycles. The synthesis of various bioactive molecules, such as 6-amino-2-thiaspiro nih.govnih.govheptane, often involves the strategic manipulation of an amino group on a spirocyclic scaffold. researchgate.net
Derivatization via Amine Reactivity
The primary amino group in this compound is expected to be the main site for derivatization. While specific examples for this exact molecule are scarce, the reactivity of amino groups on similar spirocyclic structures suggests that it can undergo a variety of chemical modifications. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery.
Condensation and Substitution Reactions at the Amino Site
The amino functional group is a nucleophile and is thus prone to condensation and substitution reactions. It is anticipated that this compound would react with various electrophiles such as aldehydes, ketones, and acyl chlorides.
For instance, condensation with a ketone or aldehyde would be expected to form a Schiff base, which could be a valuable intermediate for further synthetic transformations. Similarly, acylation of the amino group through reaction with an acyl chloride or an acid anhydride (B1165640) would yield the corresponding amide derivative. These types of reactions are common for primary amines and serve to introduce a wide range of functional groups, potentially altering the biological activity of the parent molecule.
While the specific reaction conditions and outcomes for this compound are not documented, the general principles of amine reactivity provide a theoretical framework for its potential chemical transformations. Further experimental studies are necessary to fully elucidate the chemical behavior of this compound.
Table of Potential Reactions and Products of this compound
| Reactant Class | Specific Reactant (Example) | Expected Product Type |
| Aldehyde | Benzaldehyde | Schiff Base |
| Ketone | Acetone | Schiff Base |
| Acyl Chloride | Acetyl chloride | Amide |
| Acid Anhydride | Acetic anhydride | Amide |
Derivatization and Structural Modification of the 7 Amino 5,6 Diazaspiro 2.4 Hept 6 En 4 One Scaffold
Synthesis of Analogues with Varied Substituents
The synthesis of analogues of the core scaffold can be achieved by modifying either the cyclopropane (B1198618) ring or the pyrazolone (B3327878) heterocycle. These modifications are crucial for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of the molecule.
The cyclopropane ring, due to its inherent strain and unique electronic properties, offers several avenues for structural modification. These modifications can be introduced either during the synthesis of the spiro-ring system or through post-synthetic transformations.
One common strategy for forming substituted spirocyclopropanes involves the [2+1] cycloaddition of a carbene or carbene equivalent to an exocyclic methylene (B1212753) precursor, such as a 5-methylene-pyrazolinone. The nature of the substituents on the final cyclopropane ring is dictated by the structure of the carbene donor. For instance, the use of substituted diazo compounds in metal-catalyzed reactions can introduce a variety of functional groups.
Post-synthetically, the high ring strain of the cyclopropane moiety can be exploited for ring-expansion reactions. Spirocyclopropanes can undergo rearrangements to yield larger ring systems, a transformation often driven by the release of strain energy. For example, spiro-donor-acceptor cyclopropanes are known to undergo ring expansion with dipolarophiles, providing access to diverse spirocyclic scaffolds.
| Modification Type | Synthetic Approach | Reagents/Conditions | Potential Outcome on Scaffold |
| Introduction of Substituents | Catalytic Cyclopropanation | Substituted Diazoalkane (e.g., R-CHN₂), Rh(II) or Cu(I) catalyst | Installation of alkyl, aryl, or ester groups on the cyclopropane ring. |
| Gem-Dihalogenation | Haloform Reaction | Haloform (e.g., CHCl₃), Strong Base (e.g., NaOH), Phase Transfer Catalyst | Conversion of a ketone precursor to a gem-dihalocyclopropane. |
| Ring Expansion to Spirocyclobutane | Pinacol-like Rearrangement | Lewis Acid or Thermal Induction on an oxaspiro[2.2]pentane intermediate | Expansion of the cyclopropane to a cyclobutanone ring, altering the core spiro[2.4] system. |
| Ring Opening/Functionalization | Nucleophilic Ring Opening | Nucleophiles (e.g., amines, isocyanates) on activated spirocyclopropanes (e.g., spiro[cyclopropane-1,3′-oxindoles]) | Cleavage of the C-C bond in the cyclopropane ring to introduce functionalized side chains. nih.gov |
The aminopyrazolone portion of the scaffold provides multiple sites for functionalization, including the two nitrogen atoms of the pyrazole (B372694) core and the exocyclic amino group. Such modifications are essential for modulating properties like solubility, hydrogen bonding capacity, and receptor interaction.
N-alkylation of the pyrazole ring is a common derivatization strategy. Reactions can proceed under basic conditions using alkyl halides or under acidic conditions with electrophiles like trichloroacetimidates. semanticscholar.orgmdpi.comsemanticscholar.org With unsymmetrical pyrazoles, regioselectivity can be an issue, often controlled by steric factors, leading to a mixture of N1 and N2 isomers. mdpi.comsemanticscholar.org
The exocyclic amino group is another key handle for derivatization. Standard reactions such as acylation, sulfonylation, and reductive amination can be employed to introduce a wide array of substituents. Furthermore, the 5-aminopyrazole motif is a well-established precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, through condensation reactions with bielectrophilic partners. beilstein-journals.orgnih.gov
| Position of Functionalization | Reaction Type | Typical Reagents | Potential Product Class |
| Ring Nitrogen (N5/N6) | N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃); or R-O-C(CCl₃)=NH, Brønsted Acid | N-Alkyl or N-Benzyl derivatives. semanticscholar.orgmdpi.comgoogle.com |
| Ring Nitrogen (N5/N6) | N-Arylation | Aryl Halide, Cu(I) catalyst, Base (Ullmann coupling) | N-Aryl derivatives. chim.it |
| Amino Group (at C7) | Acylation | Acyl Chloride or Anhydride (B1165640), Base | Amide derivatives. |
| Amino Group (at C7) | Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide derivatives. |
| Amino Group (at C7) | Condensation/Cyclization | β-Ketonitriles, Aldehydes | Fused pyrazolo[3,4-b]pyridine systems. beilstein-journals.orgnih.gov |
Stereoselective Synthesis of 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one Derivatives
The spirocyclic nature of the scaffold creates a chiral center at the junction of the two rings. Controlling the absolute stereochemistry at this center is critical, as enantiomers of bioactive molecules often exhibit different pharmacological profiles.
The most effective method for establishing the stereochemistry of the spirocenter is through catalytic asymmetric cyclopropanation. This approach typically involves the reaction of a prochiral 5-methylene-pyrazolinone with a diazo compound in the presence of a chiral catalyst.
Dirhodium tetracarboxylate complexes are particularly effective catalysts for these transformations. nih.gov By employing chiral ligands, such as those in the dirhodium tetrakis(triphenylcyclopropanecarboxylate) (Rh₂(TPCP)₄) family, high levels of both enantioselectivity and diastereoselectivity can be achieved. nih.gov The choice of catalyst can be tuned to favor the formation of a specific diastereomer and enantiomer, providing precise control over the spirocenter's configuration. nih.gov These reactions are often highly efficient, capable of achieving high turnovers and producing enantioenriched spirocyclopropanes in excellent yields. nih.gov
| Catalyst/Method | Substrate Example | Stereochemical Outcome | Key Findings |
| Chiral Dirhodium Catalyst (e.g., Rh₂(S-p-PhTPCP)₄) | Exocyclic Methylene Heterocycle + Aryldiazoacetate | High ee (up to 99%) and dr (up to 11:1). nih.gov | Catalyst demonstrates excellent control over both enantioselectivity and diastereoselectivity in forming azaspiro[n.2]alkanes. nih.gov |
| Chiral Phosphonium Salt Catalyst | 3-Alkenyl-oxindole + α-Bromoketone | High ee (up to 97%) and dr (>20:1). rsc.org | Bifunctional catalyst enables asymmetric [2+1] cyclopropanation to form complex bis-spiro skeletons. rsc.org |
| Chiral Rh(III) Complex | α,β-Unsaturated 2-Acylimidazole + Vinyl Sulfoxonium Ylide | High ee (up to 99%) and dr (>20:1). acs.org | Michael addition-initiated ring closure provides an efficient route to highly functionalized chiral cyclopropanes. acs.org |
Once the chiral spirocenter is established, it can exert significant stereochemical influence on subsequent reactions, a phenomenon known as diastereocontrol. The rigid, three-dimensional structure of the spiro[2.4]heptane system creates distinct steric environments on either face of the heterocyclic ring.
Reagents will preferentially approach the pyrazolone ring from the face that is less sterically hindered by the adjacent cyclopropane ring. For example, the reduction of the C4-ketone or electrophilic addition across the C6-C7 double bond would be expected to proceed with high diastereoselectivity, leading to a specific configuration of the newly formed stereocenters relative to the existing spiro atom.
This inherent facial bias can be exploited to synthesize complex derivatives with multiple, well-defined stereocenters. Intramolecular reactions, where a substituent on one ring is designed to react with a functional group on the other, are particularly powerful in this context, as the proximity and fixed orientation imposed by the spiro-fusion can lead to highly stereospecific cyclizations.
| Transformation Type | Position | Expected Stereochemical Influence | Example Outcome |
| Ketone Reduction | C4-Carbonyl | The hydride reagent would attack from the face opposite the cyclopropane ring. | Formation of a single diastereomer of the corresponding alcohol. |
| Addition to Alkene | C6=C7 Double Bond | Electrophiles or radicals would add to the less sterically encumbered face. | Diastereoselective formation of new C-C or C-X bonds. |
| Intramolecular Cyclization | Side chains on both rings | The rigid spiro backbone pre-organizes the transition state. | Formation of a new fused ring system with predictable stereochemistry. |
| Alkylation of Enolate | C3-Position (if applicable) | The electrophile would be directed by the spiro center to one face of the enolate. | Diastereoselective installation of a substituent adjacent to the carbonyl. |
Spectroscopic and Advanced Structural Characterization of 7 Amino 5,6 Diazaspiro 2.4 Hept 6 En 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for the complete structural assignment of 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one.
Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclopropane (B1198618) ring, the methylene (B1212753) protons of the pyrazolinone ring, and the amine protons. The chemical shifts (δ) would be influenced by the electronic environment of each proton. For instance, the protons on the cyclopropane ring would likely appear in the upfield region, characteristic of strained ring systems. The amine protons would likely present as a broad singlet, the chemical shift of which could be dependent on the solvent and concentration.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the pyrazolinone ring (expected in the downfield region, ~160-180 ppm), the spiro carbon, the carbons of the cyclopropane ring, and the carbon atom bearing the amino group.
Two-Dimensional (2D) NMR:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of the protons within the cyclopropane and pyrazolinone rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon signals.
The stereochemistry of this compound, particularly at the spiro center and the carbon bearing the amino group, could be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons that are in close proximity, which can help to determine their relative stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn would confirm the elemental composition of this compound. The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Furthermore, by analyzing the fragmentation pattern observed in the mass spectrum (e.g., through MS/MS experiments), it would be possible to deduce the connectivity of the molecule and identify characteristic fragments, providing further structural confirmation.
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. Crucially, X-ray crystallography can be used to determine the absolute stereochemistry of a chiral molecule, providing an unambiguous three-dimensional representation of its structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would be used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amine group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching vibration of the pyrazolinone ring (around 1650-1700 cm⁻¹), and C-N and C-C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. For instance, the C=N bond of the pyrazolinone ring might show a strong Raman signal.
Theoretical and Computational Studies on 7 Amino 5,6 Diazaspiro 2.4 Hept 6 En 4 One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one, Density Functional Theory (DFT) would be the most probable method of choice for analyzing its electronic structure. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap would suggest higher reactivity. Furthermore, the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, the amino group would be expected to influence the electron density distribution significantly.
Molecular Electrostatic Potential (MESP) maps would also be generated to visualize the electron density distribution and identify regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | (Value in eV) | Indicates electron-donating ability |
| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |
Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.
Mechanistic Investigations of Reaction Pathways
Computational methods are powerful tools for elucidating reaction mechanisms, providing insights that can be difficult to obtain through experimental means alone.
Transition State Analysis and Reaction Energy Profiles
For example, the synthesis or further functionalization of this molecule would involve specific reaction steps. Computational analysis could pinpoint the rate-determining step and provide a detailed geometric and electronic structure of the transition state.
Examination of Regioselectivity and Stereoselectivity in Transformations
Many chemical reactions can yield multiple products (isomers). Computational chemistry can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By comparing the activation energies of the different possible reaction pathways leading to different isomers, the most favorable pathway and therefore the major product can be predicted. For a chiral molecule like this compound, understanding the factors that control stereoselectivity in its reactions would be crucial for its potential applications.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. Conformational analysis of this compound would involve searching for all possible low-energy conformations. This can be achieved through systematic or stochastic conformational searches.
Once the stable conformers are identified, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior in different environments (e.g., in a solvent). These simulations would reveal the flexibility of the spirocyclic ring system and the preferred orientations of the amino group.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and the determined structure. For this compound, the following spectroscopic parameters could be computationally predicted:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of the nuclei. These predicted shifts would be instrumental in confirming the structure of the synthesized compound.
Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., C=O, N-H, C-N) can be calculated. This would help in the interpretation of experimental IR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Experimental Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) for specific protons | (To be determined) |
| ¹³C NMR | Chemical Shift (ppm) for specific carbons | (To be determined) |
| IR | Vibrational Frequency (cm⁻¹) for C=O stretch | (To be determined) |
Note: This table illustrates the type of data that would be generated and compared. Actual values are not available in the current literature.
Future Research Directions and Untapped Potential in the Chemistry of 7 Amino 5,6 Diazaspiro 2.4 Hept 6 En 4 One
Development of Novel Catalytic Methodologies for Synthesis
The efficient construction of the 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one framework presents a significant synthetic challenge, necessitating the development of sophisticated catalytic strategies. Future research will likely focus on methodologies that can control stereochemistry and maximize atom economy.
Transition-Metal Catalysis: Palladium-catalyzed domino reactions are a powerful tool for rapidly assembling complex polycyclic molecules from simple starting materials. researchgate.net Future efforts could explore a palladium-catalyzed cascade approach, potentially involving an initial C-H activation step followed by intramolecular cyclization to form the spirocyclic core. researchgate.net Similarly, ruthenium-based catalysts, noted for their efficacy in asymmetric hydrogenation, could be adapted for the enantioselective synthesis of precursors to the target spiro compound. nih.gov
Organocatalysis: Chiral phosphoric acids and other organocatalysts have proven effective in controlling enantioselectivity in cyclization reactions to form spiro-fused heterocycles. rsc.org A promising research direction would be the development of an organocatalytic [3+2] cycloaddition or a Michael-addition-initiated ring-closure cascade to assemble the diazaspiro[2.4]heptenone ring system.
Phase-Transfer Catalysis (PTC): PTC offers a practical and scalable method for synthesizing spiro heterocycles by facilitating reactions between reagents in different phases. ekb.eg A potential PTC-based synthesis of this compound could involve the reaction of a cyclopropane-containing active methylene (B1212753) compound with a suitable diazo precursor under biphasic conditions, using a catalyst like tetrabutylammonium bromide (TBAB). ekb.eg
Table 1: Comparison of Potential Catalytic Methodologies
| Catalytic System | Potential Advantages | Key Research Challenge |
|---|---|---|
| Palladium Catalysis | High efficiency in C-C and C-N bond formation; potential for domino reactions. researchgate.net | Catalyst sensitivity, cost, and removal of metal traces from the final product. |
| Organocatalysis | Metal-free, lower toxicity, high enantioselectivity. rsc.org | Catalyst loading, reaction times, and scalability. |
| Phase-Transfer Catalysis | Operational simplicity, mild reaction conditions, scalability. ekb.eg | Limited scope for complex stereochemical control. |
| Ruthenium Catalysis | Excellent for asymmetric hydrogenation of key intermediates. nih.gov | Narrower range of applicable reaction types compared to palladium. |
Exploration of Cascade and Domino Reactions for Enhanced Molecular Complexity
Cascade and domino reactions represent an ideal strategy for constructing complex molecules like this compound in a single, efficient operation. chemrxiv.org These processes, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, enhance synthetic efficiency and reduce waste.
Future research could focus on designing a multi-component reaction (MCR) for the synthesis of the target scaffold. Microwave-assisted MCRs have emerged as a powerful tool for rapidly assembling complex spiro heterocycles. rsc.org A hypothetical four-component reaction could involve a cyclopropane-derived precursor, a hydrazine equivalent, a keto-acid derivative, and an ammonia source, which upon heating could converge to form the desired product.
Another promising avenue is the investigation of Lewis acid-promoted cascade reactions. For instance, a process could be initiated by the reaction of a donor-acceptor cyclopropane (B1198618) with a pyrazoline precursor, where the Lewis acid activates the cyclopropane ring, leading to a cascade of ring-opening and cyclization events to furnish the final spirocyclic structure. nih.gov Such a reaction could potentially involve one activated cyclopropane ring activating another, leading to highly functionalized structures. nih.gov
Table 2: Hypothetical Cascade Pathways for Synthesis
| Reaction Type | Key Precursors | Proposed Mechanism | Potential for Complexity |
|---|---|---|---|
| Microwave-Assisted MCR | Cyclopropyl β-ketoester, Hydrazine, Glyoxalic acid, Ammonia | Sequential condensation and intramolecular cyclization under microwave irradiation. rsc.org | High; allows for rapid library synthesis by varying four components. |
| Lewis Acid-Promoted Cascade | Donor-acceptor cyclopropane, Acylhydrazine | Lewis acid-mediated ring-opening of the cyclopropane followed by intramolecular condensation/cyclization. nih.gov | Moderate; primarily builds the core scaffold. |
| [3+2] Cycloaddition Cascade | Cyclopropylidene-containing dipolarophile, Diazo compound | Initial cycloaddition to form the pyrazoline ring, followed by in-situ functionalization and cyclization to form the lactam. | High; potential to set multiple stereocenters in a single step. |
Advanced Derivatization Strategies for Accessing Architecturally Diverse Analogs
The core structure of this compound possesses multiple reactive sites, offering numerous opportunities for derivatization to generate a library of architecturally diverse analogs. The rigidity of the spiro junction allows for the precise spatial arrangement of substituents, which is a key feature in designing molecules for specific biological targets. mdpi.com
Functionalization of the Amino Group: The primary amino group at the C7 position is a prime handle for derivatization. Standard N-acylation, N-alkylation, and N-arylation reactions could introduce a wide variety of substituents. Furthermore, reductive amination or condensation with aldehydes and ketones could lead to the formation of Schiff bases and secondary amines, expanding the structural diversity.
Modification of the Lactam Ring: The dihydropyrazolone ring contains an N-H group and a carbonyl group. The nitrogen atom can be alkylated or arylated under appropriate basic conditions. The carbonyl group could potentially undergo reactions such as Wittig olefination or conversion to a thione, further modifying the heterocyclic core.
Reactions involving the Cyclopropane Ring: While generally stable, the strained cyclopropane ring can participate in ring-opening reactions under specific catalytic or thermal conditions. This could serve as a strategy to convert the spirocyclic scaffold into different, more complex fused-ring systems.
Table 3: Potential Derivatization Strategies
| Site of Derivatization | Reaction Type | Example Reagents | Resulting Functional Group |
|---|---|---|---|
| C7-Amino Group | N-Acylation | Acetyl chloride, Benzoyl chloride | Amide |
| N-Alkylation | Methyl iodide, Benzyl bromide | Secondary/Tertiary Amine | |
| Reductive Amination | Acetone, Sodium borohydride | Isopropylamine | |
| Lactam N-H | N-Arylation | Phenylboronic acid, Copper catalyst | N-Aryl lactam |
| Lactam C=O | Thionation | Lawesson's reagent | Thiocarbonyl |
Computational Design and Prediction of Novel Spiro-Fused Diazaheterocyclic Architectures
Computational chemistry is an indispensable tool for accelerating the discovery and development of novel molecular architectures. In the context of this compound and its analogs, computational methods can provide deep insights into reaction mechanisms, predict molecular properties, and guide the design of new synthetic targets.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the transition states and reaction pathways of the proposed catalytic and cascade reactions. researchgate.net This understanding can help in optimizing reaction conditions, selecting the most effective catalysts, and predicting the stereochemical outcomes of synthetic transformations.
Virtual Screening and Property Prediction: Once a virtual library of analogs is designed based on the derivatization strategies, computational tools can be used to predict their physicochemical properties, such as solubility, stability, and electronic characteristics. For potential therapeutic applications, molecular docking studies can be performed to evaluate the binding affinity of these novel spiro compounds to biological targets like enzymes or receptors. beilstein-journals.orgnih.gov This in silico screening can prioritize the most promising candidates for synthesis and experimental testing.
Design of Novel Scaffolds: Beyond simple derivatization, computational methods can be used to design entirely new spiro-fused diazaheterocyclic architectures. By exploring different ring sizes, heteroatom placements, and substitution patterns in silico, researchers can identify novel, stable, and synthetically accessible scaffolds with desirable electronic and steric properties before committing resources to laboratory synthesis.
Table 4: Application of Computational Tools
| Computational Tool | Application Area | Specific Goal |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidate transition states for novel catalytic syntheses; predict regioselectivity. researchgate.net |
| Molecular Docking | Drug Discovery | Predict binding modes and affinities of analogs to protein targets. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Correlate structural features with predicted biological activity to guide analog design. |
| Molecular Dynamics (MD) Simulation | Conformational Analysis | Analyze the conformational flexibility and stability of the spirocyclic system in different environments. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the spirocyclic core of 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one, and how can reaction conditions be optimized?
- Methodology : The compound’s spirocyclic structure can be synthesized via cyclopropanation reactions or [3+2] annulation strategies. For example, spirocyclopropane derivatives are accessible through halogenation-initiated ring closure (MHIRC) using benzylidenemalononitriles and aryl isoxazolones under mild conditions (e.g., room temperature, 24–48 hours) . Optimization involves adjusting solvent polarity (e.g., DCM vs. acetonitrile), stoichiometry of reagents, and temperature to improve yield and stereoselectivity. Reaction progress should be monitored via TLC and characterized by NMR to confirm cyclopropane ring formation .
Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?
- Methodology :
- NMR : Resolves proton environments in the spirocyclic system (e.g., methyl groups, NH signals). Coupling constants confirm stereochemistry .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm, NH bends at ~1600 cm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of CO or NH groups) .
- X-ray Crystallography : Definitive proof of spirocyclic geometry and bond angles .
Q. How can in vitro bioactivity assays evaluate the anticonvulsant potential of diazaspiro derivatives?
- Methodology : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. Administer derivatives at 10–50 mg/kg doses intraperitoneally. Monitor seizure latency and compare ED values against standards like phenytoin. Neurotoxicity is assessed via rotorod tests. For example, sulfonamide-functionalized derivatives showed ED = 12.5 mg/kg in MES models with low neurotoxicity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) guide the design and reactivity prediction of diazaspiro compounds?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-deficient spirocyclic carbons in 7-Amino-5,6-diazaspiro derivatives are prone to nucleophilic attacks, enabling rational modifications (e.g., introducing electron-withdrawing groups) to enhance reactivity in catalytic cycles . Molecular docking simulations further predict binding affinities to biological targets (e.g., GABA receptors) .
Q. How can researchers resolve discrepancies in bioactivity data between structurally similar diazaspiro derivatives?
- Methodology :
- Structural Analysis : Compare substituent effects (e.g., methyl vs. fluorophenyl groups) using SAR studies. For instance, 4-fluorophenyl derivatives showed enhanced anticonvulsant activity due to improved lipophilicity and blood-brain barrier penetration .
- Data Normalization : Control for batch-to-batch variations in purity (e.g., HPLC >98%) and solvent residues (verified via NMR) .
- Mechanistic Studies : Use radiolabeled analogs to track metabolic stability or protein binding in vivo .
Q. What strategies enhance the catalytic activity of diazaspiro compounds in asymmetric synthesis?
- Methodology :
- Chiral Modifications : Introduce enantiopure substituents (e.g., (R)- or (S)-binaphthyl groups) to the spirocyclic core to induce asymmetry in organocatalytic reactions .
- Coordination with Metals : Utilize Pd/MWCNT nanocomposites to stabilize spirocyclic intermediates, improving turnover frequency in cross-coupling reactions .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance solubility of diazaspiro catalysts, while additives like trifluoroacetic acid (TFA) stabilize transition states .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
